molecular formula C14H13N3 B14554020 Pyrrolo[1,2-a]pyrimidin-2-amine, 4-methyl-7-phenyl- CAS No. 61736-26-3

Pyrrolo[1,2-a]pyrimidin-2-amine, 4-methyl-7-phenyl-

Cat. No.: B14554020
CAS No.: 61736-26-3
M. Wt: 223.27 g/mol
InChI Key: IIUKRTWJGTYZJB-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]pyrimidin-2-amine, 4-methyl-7-phenyl- is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrrolo[1,2-a]pyrimidine core with a 4-methyl and 7-phenyl substitution, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo[1,2-a]pyrimidin-2-amine, 4-methyl-7-phenyl- typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyrimidine with an appropriate aldehyde or ketone in the presence of a catalyst can lead to the formation of the pyrrolo[1,2-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[1,2-a]pyrimidin-2-amine, 4-methyl-7-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkane derivatives. Substitution reactions can lead to the formation of various substituted pyrrolo[1,2-a]pyrimidine derivatives .

Mechanism of Action

The mechanism of action of pyrrolo[1,2-a]pyrimidin-2-amine, 4-methyl-7-phenyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit protein kinases, which play a crucial role in cell signaling pathways, thereby affecting cell proliferation and survival . Additionally, it can interact with nucleic acids, leading to the disruption of DNA or RNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolo[1,2-a]pyrimidin-2-amine, 4-methyl-7-phenyl- stands out due to its unique substitution pattern, which imparts distinct chemical properties and biological activities. The presence of the 4-methyl and 7-phenyl groups enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

61736-26-3

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

4-methyl-7-phenylpyrrolo[1,2-a]pyrimidin-2-amine

InChI

InChI=1S/C14H13N3/c1-10-7-13(15)16-14-8-12(9-17(10)14)11-5-3-2-4-6-11/h2-9H,1H3,(H2,15,16)

InChI Key

IIUKRTWJGTYZJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC(=CN12)C3=CC=CC=C3)N

Origin of Product

United States

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